4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid
Description
This compound belongs to the pyrrole-carboxylic acid family, characterized by a central pyrrole ring substituted with a cyano-phenyl group, a cyclopropyl moiety, and a methyl group. The presence of the cyano group enhances polarity and binding affinity to biological targets, while the cyclopropyl substituent may influence conformational stability (indirectly inferred from crystallography tools like SHELX).
Properties
CAS No. |
894074-70-5 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(4-cyanophenyl)-2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O2/c1-9-13(11-4-2-10(8-17)3-5-11)14(16(19)20)15(18-9)12-6-7-12/h2-5,12,18H,6-7H2,1H3,(H,19,20) |
InChI Key |
RNJUZRHJURALFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2CC2)C(=O)O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the pyrrole ring, followed by the introduction of the cyanophenyl and cyclopropyl groups under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Challenges and Limitations
- Data Availability : The absence of specific experimental data (e.g., binding affinities, pharmacokinetic profiles) for the target compound limits direct comparisons.
Biological Activity
4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylic acid, with the CAS number 894074-70-5, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure features a pyrrole ring substituted with a cyanophenyl group and cyclopropyl moiety, which may influence its pharmacological properties.
The molecular formula of this compound is , and it has a molecular weight of approximately 266.295 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.295 g/mol |
| LogP | 3.43738 |
| PSA (Polar Surface Area) | 76.88000 |
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study on related pyrrole compounds demonstrated that modifications to the structure can enhance antibacterial and antifungal activities. The presence of electron-donating groups, such as methoxy, was found to increase activity against various pathogens .
Anticancer Potential
Pyrrole derivatives have shown promise in cancer research. A structure-activity relationship (SAR) analysis revealed that certain substitutions on the pyrrole ring could enhance cytotoxicity against cancer cell lines. For instance, compounds with specific functional groups exhibited IC50 values in the low micromolar range against various cancer types, indicating potent anticancer activity .
Anticonvulsant Properties
Some studies have explored the anticonvulsant effects of pyrrole derivatives. The introduction of specific substituents has been correlated with increased efficacy in seizure models, suggesting potential therapeutic applications in epilepsy .
Study 1: Antimicrobial Evaluation
In a comparative study of several pyrrole derivatives, including 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylic acid, researchers assessed their activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant zones of inhibition, highlighting their potential as antimicrobial agents.
Study 2: Antitumor Activity Assessment
A detailed investigation into the anticancer properties of various pyrrole compounds revealed that those with specific substitutions showed enhanced growth inhibition in cancer cell lines such as HT29 and A-431. The study emphasized the importance of molecular modifications in improving the efficacy of these compounds against tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
